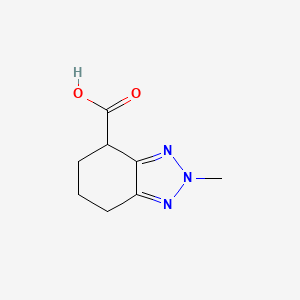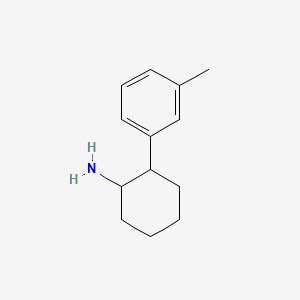
2-(3-methylphenyl)cyclohexan-1-amine, Mixture of diastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methylphenyl)cyclohexan-1-amine, a mixture of diastereomers, is an organic compound that belongs to the class of amines. This compound features a cyclohexane ring substituted with an amine group and a 3-methylphenyl group. The presence of diastereomers indicates that the compound has multiple stereoisomers that are not mirror images of each other, adding complexity to its chemical behavior and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 3-methylphenylamine under reductive amination conditions. The process can be summarized as follows:
Reductive Amination: Cyclohexanone reacts with 3-methylphenylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst (e.g., palladium on carbon).
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 2-(3-methylphenyl)cyclohexan-1-amine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters (temperature, pressure, and reagent flow rates) is common to optimize the production process.
化学反応の分析
Types of Reactions
2-(3-methylphenyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines with various alkyl groups.
科学的研究の応用
2-(3-methylphenyl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-methylphenyl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.
類似化合物との比較
Similar Compounds
2-(2-methylphenyl)cyclohexan-1-amine: Similar structure but with the methyl group at the 2-position.
2-(4-methylphenyl)cyclohexan-1-amine: Similar structure but with the methyl group at the 4-position.
Cyclohexylamine: Lacks the phenyl group, simpler structure.
Uniqueness
2-(3-methylphenyl)cyclohexan-1-amine is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. The presence of diastereomers adds to its complexity and potential for diverse applications.
特性
分子式 |
C13H19N |
|---|---|
分子量 |
189.30 g/mol |
IUPAC名 |
2-(3-methylphenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H19N/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14/h4-6,9,12-13H,2-3,7-8,14H2,1H3 |
InChIキー |
LLROKHDBMHZJHV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2CCCCC2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[2-(6-chloropyridin-2-yl)ethyl]carbamate](/img/structure/B13459494.png)
![benzyl N-[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13459501.png)
![Tert-butyl 6-ethenyl-6-(prop-2-en-1-yloxy)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13459506.png)
![Methyl 3-cyano-2-[[(1,1-dimethylethoxy)carbonyl]amino]propanoate](/img/structure/B13459519.png)
![Tert-butyl 3,3-bis(methylsulfanyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13459526.png)
![4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride](/img/structure/B13459531.png)
![tert-Butyl 5-formyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13459544.png)
![6-Bromo-2,3-dihydrospiro[indene-1,4'-oxan]-3-one](/img/structure/B13459553.png)
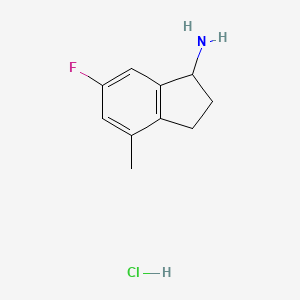
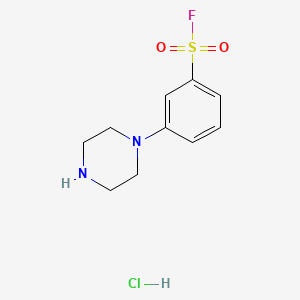
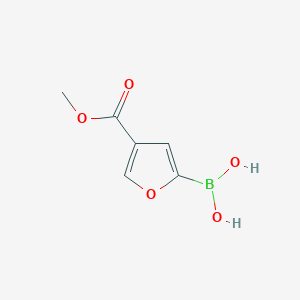
![[4-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B13459567.png)
